2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
CAS No. |
931942-85-7 |
|---|---|
Molecular Formula |
C24H27N3O6S2 |
Molecular Weight |
517.62 |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-24(2,3)15-6-9-17(10-7-15)35(30,31)20-13-25-23(27-22(20)29)34-14-21(28)26-18-12-16(32-4)8-11-19(18)33-5/h6-13H,14H2,1-5H3,(H,26,28)(H,25,27,29) |
InChI Key |
KNKFQOPAOROUME-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 501.6 g/mol. The structure features a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, contributing to its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O6S2 |
| Molecular Weight | 501.6 g/mol |
| CAS Number | 893789-83-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, revealing an inhibition zone diameter greater than 15 mm against Gram-positive and Gram-negative bacteria at concentrations of 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties against several cancer cell lines, including breast and colon cancer. The compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for these effects were reported in the low micromolar range (approximately 10–20 µM), indicating potent activity.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was evaluated using murine models of inflammation. Results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with the compound. This suggests that it may inhibit pathways associated with inflammatory responses.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis.
- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces the expression of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) below 25 µg/mL.
-
Anticancer Evaluation :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Findings : Significant reduction in viability (up to 70%) in treated cancer cells compared to controls.
-
Inflammation Model Study :
- Objective : To investigate anti-inflammatory effects in vivo.
- Results : Treatment led to a decrease in paw edema by 50% compared to untreated controls after 24 hours.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs below share the pyrimidinone-acetamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
The 2,5-dimethoxyphenyl acetamide in the target compound differs from the 2,4-dimethoxyphenyl in , altering electronic distribution and steric interactions.
Functional Group Modifications: Compound replaces the sulfonyl group with hydroxy/acetamido moieties, introducing hydrogen-bonding capacity and acidity (predicted pKa ~7.83), which may enhance target binding but reduce metabolic stability.
Bulk and Conformational Effects: The cyclohexenylethyl group in introduces a bulky, aliphatic chain, which may hinder membrane permeability compared to the planar aromatic acetamide groups in the target compound and .
Physicochemical Data :
- Compound has a lower molar mass (329.42 g/mol) and predicted density (1.22 g/cm³) compared to the target compound, suggesting differences in crystalline packing and solubility.
Research Implications
- Target Compound : The 4-tert-butylphenyl sulfonyl and 2,5-dimethoxyphenyl groups likely optimize a balance between lipophilicity and electronic effects, making it a candidate for further pharmacokinetic studies.
- Analog : The sulfamoyl and hydroxy groups may enhance target binding in hydrophilic environments, such as enzyme active sites.
- Analog : The allyl group’s reactivity could be leveraged for prodrug design or covalent inhibition strategies.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of this compound?
The synthesis of structurally similar sulfonyl-dihydropyrimidinyl acetamide derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : 60–80°C for nucleophilic substitution reactions (e.g., sulfonyl group incorporation) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Catalysts : Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are critical for deprotonation steps .
- Reaction time : 12–24 hours for multi-step syntheses to ensure completion without side-product formation .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl, dimethoxyphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for sulfonyl-dihydropyrimidinyl derivatives?
Yield discrepancies often arise from uncontrolled variables. Use Design of Experiments (DoE) to systematically optimize parameters:
- Factor screening : Identify critical variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs .
- Response surface methodology (RSM) : Model interactions between temperature and reaction time to maximize yield . Example: A study on similar compounds achieved 85% yield by optimizing DMF volume (10 mL/g substrate) and K₂CO₃ concentration (2.5 equiv.) .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group enhances electrophilicity at the pyrimidin-2-yl position, facilitating thiol-acetamide coupling. Computational methods like density functional theory (DFT) can predict reaction pathways:
- Charge distribution analysis : The tert-butyl group’s steric bulk may hinder accessibility, requiring bulky solvents (e.g., THF) to stabilize intermediates .
- Experimental validation: Compare reaction rates of tert-butyl vs. smaller substituents (e.g., methyl) using kinetic studies .
Q. What advanced techniques validate the compound’s stability under biological assay conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂) for 24–72 hours. Monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during in vitro testing?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Particle size reduction : Nano-milling or sonication to achieve sub-micron particle sizes for improved dispersion .
Q. What statistical approaches are recommended for analyzing dose-response data in target inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
